Cas no 1177309-65-7 (2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine)

2-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine is a benzimidazole-derived amine compound featuring a methoxy substituent at the 5-position of the benzodiazole ring. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's amine functionality allows for further derivatization, while the methoxy group enhances solubility and modulates reactivity. Its rigid benzimidazole core contributes to stability and potential bioactivity, particularly in targeting receptors or enzymes. The compound is suited for research applications requiring precise molecular scaffolds, such as drug discovery or material science. Proper handling under controlled conditions is recommended due to its reactive amine group.
2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine structure
1177309-65-7 structure
Product Name:2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine
CAS No:1177309-65-7
MF:C11H15N3O
MW:205.256302118301
MDL:MFCD09802308
CID:1086284
PubChem ID:28063533
Update Time:2025-06-08

2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine
    • 2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine
    • 6-methoxy-N-methyl-1H-Benzimidazole-2-ethanamine
    • 2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine
    • 2-(6-Methoxy-1h-benzo[d]imidazol-2-yl)-N-methylethan-1-amine
    • 1177309-65-7
    • CS-0301727
    • EN300-244988
    • [2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine
    • 2-(5-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine
    • AKOS006339513
    • 1H-Benzimidazole-2-ethanamine, 6-methoxy-N-methyl-
    • CHEMBL4529372
    • DB-350601
    • SCHEMBL23270276
    • MDL: MFCD09802308
    • Inchi: 1S/C11H15N3O/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)
    • InChI Key: DMNYXWBUIOGBTG-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)NC(CCNC)=N2

Computed Properties

  • Exact Mass: 205.121512110g/mol
  • Monoisotopic Mass: 205.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 49.9Ų

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2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine Related Literature

Additional information on 2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine

Introduction to 2-(5-Methoxy-1H-1,3-Benzodiazol-2-yl)ethyl(methyl)amine (CAS No. 1177309-65-7)

2-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine, also known by its CAS number 1177309-65-7, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.

The molecular structure of 2-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine is characterized by a benzodiazepine core with a methoxy substituent at the 5-position and an ethyl(methyl)amine side chain. This unique structure contributes to its potential biological activities and makes it a valuable candidate for further investigation in drug development.

Recent studies have highlighted the importance of benzodiazepine derivatives in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the role of benzodiazepine derivatives in modulating GABA receptors, which are key targets for treating anxiety disorders and epilepsy. The results indicated that compounds with specific structural modifications, such as those found in 2-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine, exhibit enhanced binding affinity and selectivity for GABA receptors.

In another study published in the Bioorganic & Medicinal Chemistry Letters, researchers investigated the potential of benzodiazepine derivatives as inhibitors of specific enzymes involved in neurodegenerative diseases. The findings suggested that compounds like 2-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine could serve as lead molecules for developing novel therapeutic agents targeting these diseases.

The pharmacokinetic properties of 2-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine have also been studied extensively. A comprehensive review published in the European Journal of Pharmaceutical Sciences highlighted the compound's favorable absorption, distribution, metabolism, and excretion (ADME) profile. This profile suggests that the compound has good bioavailability and stability, making it suitable for further preclinical and clinical evaluation.

In terms of safety and toxicity, preliminary studies have shown that 2-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine exhibits low toxicity at therapeutic doses. However, as with any new compound, further toxicological studies are necessary to ensure its safety for human use. These studies will help to identify any potential side effects or interactions with other medications.

The synthesis of 2-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine has been optimized through various methods reported in the literature. One common approach involves the reaction of 5-methoxybenzodiazepine intermediates with ethyl(methyl)amine derivatives under controlled conditions. The efficiency and yield of these synthetic routes have been improved over time, making it easier to produce this compound on a larger scale for research purposes.

In conclusion, 2-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine (CAS No. 1177309-65-7) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and potential applications in treating various medical conditions.

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